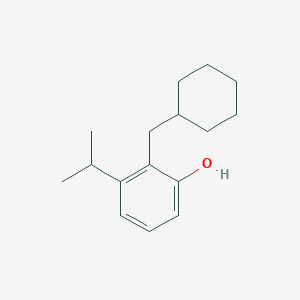
2-(Cyclohexylmethyl)-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-3-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts and reaction conditions is crucial to ensure efficient production and minimize by-products.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
科学的研究の応用
2-(Cyclohexylmethyl)-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyclohexylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-(Cyclohexylmethyl)-4-isopropylphenol: Similar structure but with the isopropyl group at a different position on the phenol ring.
2-(Cyclohexylmethyl)-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
2-(Cyclohexylmethyl)-3-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-(Cyclohexylmethyl)-3-isopropylphenol is unique due to the specific positioning of the cyclohexylmethyl and isopropyl groups on the phenol ring
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-9-6-10-16(17)15(14)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChIキー |
AIZDRVGMKVIMRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


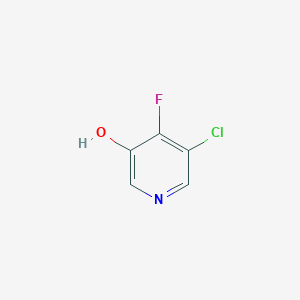
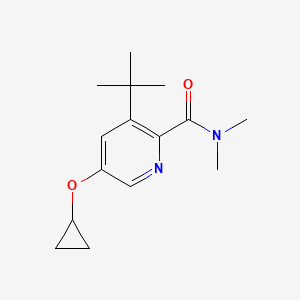
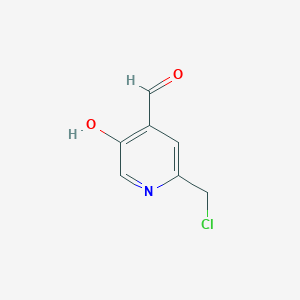
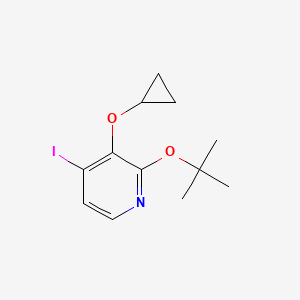
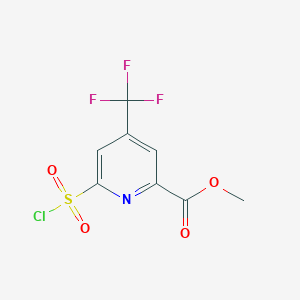

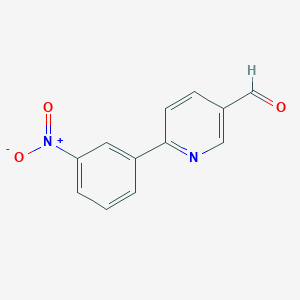
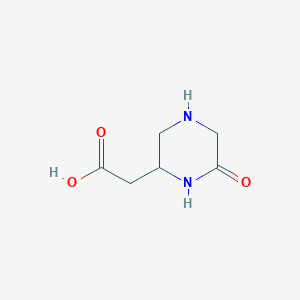

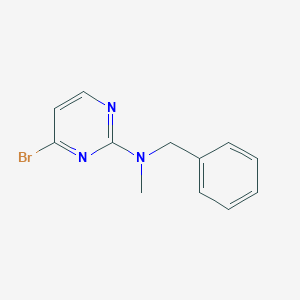

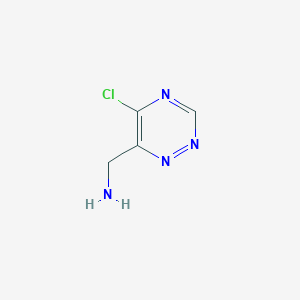
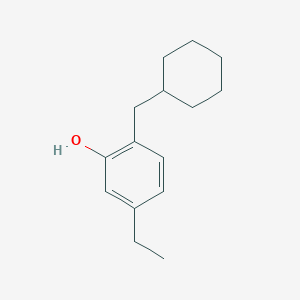
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
